molecular formula C13H7BrF5NOS B1444022 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole CAS No. 1379812-03-9

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole

Cat. No. B1444022
CAS RN: 1379812-03-9
M. Wt: 400.16 g/mol
InChI Key: VHULKJDIRPHJBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .

Scientific Research Applications

Fluorescent Probes for pH and Metal Cations Sensing

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogues, derived from 2-(pentafluorophenyl)benzazoles, have shown potential in applications as fluorescent probes. These compounds are sensitive to pH changes, especially around pH 7-8, showing significant fluorescence enhancement under basic conditions. They also exhibit sensitivity and selectivity for certain metal cations like magnesium and zinc, owing to the high acidity of the fluorophenol moiety. This feature positions them as valuable tools in detecting and monitoring pH and metal ion concentrations in various settings (Tanaka et al., 2001).

Anti-Candida Activity

Derivatives of 2-mercaptobenzoxazole, including analogues like 5-bromo- and 5,7-dibromobenzoxazole, have been explored for their anti-Candida properties. These compounds demonstrate a broad spectrum of anti-Candida activity and have a pleiotropic action mode. They interact with exogenous ergosterol, block endogenous ergosterol synthesis, and possess membrane permeabilizing properties. These attributes make them comparable to commercially available azoles, indicating their potential as therapeutic agents in treating Candida infections (Staniszewska et al., 2021).

Synthesis of Benzimidazoles, Quinoxalines, and Benzotriazoles

The direct amination of Nitro(pentafluorosulfanyl)benzenes, followed by reduction, provides a precursor for synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. These compounds have diverse applications, particularly in pharmaceuticals and organic synthesis. The efficient synthesis of these heterocyclic compounds underlines the versatility of pentafluorosulfanyl-containing compounds in medicinal chemistry and material science (Pastýříková et al., 2012).

Anti-Inflammatory and Cytotoxic Agents

Benzoxazole derivatives, specifically 2‐(Halophenyl)benzoxazole‐5‐Carboxylic acids, have shown significant anti-inflammatory and cytotoxic activities. These compounds have been designed and synthesized, taking into account the significance of halogen presence in many marketed drugs. The molecular docking analysis reveals good binding interactions with biochemical targets, making them potential candidates for treating various inflammatory conditions and as cytotoxic agents against certain cancer cell lines (Thakral et al., 2022).

properties

IUPAC Name

[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF5NOS/c14-9-3-1-2-8(6-9)13-20-11-7-10(4-5-12(11)21-13)22(15,16,17,18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHULKJDIRPHJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166506
Record name Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole

CAS RN

1379812-03-9
Record name Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379812-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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